molecular formula C13H14Cl2N4O B11446234 6-Tert-butyl-3-[(2,5-dichlorophenyl)amino]-1,2,4-triazin-5-ol

6-Tert-butyl-3-[(2,5-dichlorophenyl)amino]-1,2,4-triazin-5-ol

Cat. No.: B11446234
M. Wt: 313.18 g/mol
InChI Key: ZPZZUHHTZCIXLJ-UHFFFAOYSA-N
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Description

6-TERT-BUTYL-3-[(2,5-DICHLOROPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is a heterocyclic compound that features a triazine ring substituted with tert-butyl and dichlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-TERT-BUTYL-3-[(2,5-DICHLOROPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE typically involves the reaction of tert-butylamine with 2,5-dichlorophenyl isocyanate, followed by cyclization with hydrazine hydrate. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

6-TERT-BUTYL-3-[(2,5-DICHLOROPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-TERT-BUTYL-3-[(2,5-DICHLOROPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an antitumor and antiviral agent.

    Materials Science: Used in the development of light-harvesting materials and sensors.

    Catalysis: Employed as a ligand in catalytic reactions.

Mechanism of Action

The mechanism of action of 6-TERT-BUTYL-3-[(2,5-DICHLOROPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the function of certain enzymes or proteins, leading to antitumor or antiviral effects. The compound can also interact with nucleic acids, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 6-TERT-BUTYL-3-ETHYL-2-[(3-METHOXY/5-BROMO)-2-HYDROXYBENZYLIDENEAMINO]-4,5-DIHYDROTHIENO[2,3-C]PYRIDINE-3,6(7H)-DICARBOXYLATE
  • 5-(TERT-BUTYL)-N-(2,4-DICHLOROPHENYL)-1H-1,2,4-TRIAZOL-3-AMINE

Uniqueness

6-TERT-BUTYL-3-[(2,5-DICHLOROPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tert-butyl and dichlorophenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H14Cl2N4O

Molecular Weight

313.18 g/mol

IUPAC Name

6-tert-butyl-3-(2,5-dichloroanilino)-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C13H14Cl2N4O/c1-13(2,3)10-11(20)17-12(19-18-10)16-9-6-7(14)4-5-8(9)15/h4-6H,1-3H3,(H2,16,17,19,20)

InChI Key

ZPZZUHHTZCIXLJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(NC1=O)NC2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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